An In-depth Technical Guide to the Synthesis and Purification of Umeclidinium Bromide-d5
An In-depth Technical Guide to the Synthesis and Purification of Umeclidinium Bromide-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification processes for Umeclidinium Bromide, with a specific focus on its deuterated analog, Umeclidinium Bromide-d5. This document details the chemical reactions, purification methodologies, and analytical techniques pertinent to the production of this long-acting muscarinic antagonist.
Introduction
Umeclidinium Bromide is a quaternary ammonium anticholinergic agent indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its deuterated analog, Umeclidinium Bromide-d5, serves as a crucial internal standard for pharmacokinetic and metabolic studies due to its distinct mass, which allows for precise quantification in biological matrices. This guide outlines the synthetic pathways and purification protocols for both compounds, supported by quantitative data and detailed experimental procedures.
Synthesis of Umeclidinium Bromide
The synthesis of Umeclidinium Bromide is a multi-step process that involves the construction of the quinuclidine core, followed by the introduction of the diphenylmethanol and benzyloxyethyl moieties. Several synthetic routes have been reported in the literature, with a common pathway proceeding through key intermediates. A representative synthesis is outlined below.
Synthetic Scheme
A plausible synthetic route to Umeclidinium Bromide is depicted in the following workflow diagram.
Caption: Synthetic workflow for Umeclidinium Bromide.
Experimental Protocol: Synthesis of Umeclidinium Bromide
The following protocol is a representative example for the synthesis of Umeclidinium Bromide.
Step 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
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To a solution of ethyl isonipecotate in a suitable organic solvent (e.g., acetone), an organic base (e.g., potassium carbonate) is added.
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1-Bromo-2-chloroethane is then added to the mixture.
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The reaction is stirred at an elevated temperature until completion, monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
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Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography or used directly in the next step.
Step 2: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate
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Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
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The solution is cooled, and a strong base, such as lithium diisopropylamide (LDA), is added dropwise.
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The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
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The reaction is quenched with a suitable reagent (e.g., water), and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the desired product.
Step 3: Synthesis of 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol
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Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate is dissolved in an anhydrous etheral solvent (e.g., diethyl ether or THF).
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The solution is cooled, and an excess of phenyl lithium is added portion-wise.
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The reaction mixture is stirred until the starting material is consumed.
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The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
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The product is extracted, and the combined organic extracts are washed, dried, and concentrated to afford the product.
Step 4: Synthesis of Umeclidinium Bromide
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1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol is dissolved in a suitable solvent such as acetonitrile or a ketone.
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((2-Bromoethoxy)methyl)benzene is added to the solution.
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The reaction mixture is heated to reflux and stirred for several hours.
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Upon cooling, the product precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum to yield Umeclidinium Bromide.
Quantitative Data: Synthesis
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (by HPLC) (%) | Reference |
| 1. Alkylation | Ethyl Isonipecotate | 1-Bromo-2-chloroethane | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | ~65-80 | >95 | [1] |
| 2. Cyclization | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Lithium diisopropylamide | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | ~70-85 | >97 | [2] |
| 3. Grignard/Organolithium Addition | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | Phenyl Lithium | 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | ~80-90 | >98 | [3] |
| 4. Quaternization | 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol | ((2-Bromoethoxy)methyl)benzene | Umeclidinium Bromide (Crude) | ~80-95 | >95 | [4] |
| Overall | Ethyl Isonipecotate | - | Umeclidinium Bromide (Crude) | ~35-60 | - |
Synthesis of Umeclidinium Bromide-d5
The synthesis of Umeclidinium Bromide-d5 involves the incorporation of five deuterium atoms. Based on the structure, the most plausible location for deuteration is the phenyl ring of the benzyloxyethyl group. This can be achieved by utilizing a deuterated starting material, such as benzyl-d5-bromide or a related deuterated benzyl alcohol derivative.
Proposed Synthetic Scheme for Umeclidinium Bromide-d5
A proposed synthetic route for Umeclidinium Bromide-d5 is outlined below, highlighting the introduction of the deuterated moiety in the final step.
Caption: Proposed synthetic workflow for Umeclidinium Bromide-d5.
Proposed Experimental Protocol: Synthesis of Umeclidinium Bromide-d5
The synthesis of the key intermediate, 1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol, follows the same procedure as described for the non-deuterated synthesis. The final quaternization step is modified as follows:
Step 4 (Deuterated): Synthesis of Umeclidinium Bromide-d5
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1-Azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol is dissolved in a suitable solvent (e.g., acetonitrile).
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A deuterated alkylating agent, ((2-Bromoethoxy)methyl)benzene-d5, is added to the solution. This deuterated reagent can be synthesized from commercially available benzyl-d5-alcohol.
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The reaction mixture is heated to reflux and stirred for several hours, with progress monitored by HPLC or LC-MS.
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Upon completion, the mixture is cooled, and the precipitated Umeclidinium Bromide-d5 is collected by filtration.
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The product is washed with a cold solvent and dried under vacuum.
Purification Process
Purification of both Umeclidinium Bromide and its deuterated analog is critical to achieve the high purity required for pharmaceutical use and as an analytical standard. The primary method of purification is recrystallization.
Purification Workflow
The general workflow for the purification of Umeclidinium Bromide is presented below.
Caption: Purification workflow for Umeclidinium Bromide.
Experimental Protocol: Recrystallization
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The crude Umeclidinium Bromide is suspended in a suitable solvent or solvent mixture, such as water or a methanol/water mixture.[5]
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The suspension is heated to reflux to achieve complete dissolution.
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The hot solution is then allowed to cool slowly and undisturbed to promote the formation of well-defined crystals.
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The crystallization process can be initiated by seeding with a small crystal of pure Umeclidinium Bromide.
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Once crystallization is complete, the mixture is cooled further in an ice bath to maximize the yield.
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The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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The purified crystals are then dried under vacuum at a controlled temperature (e.g., 40-60 °C) to remove residual solvent.[4]
Quantitative Data: Purification
| Purification Step | Solvent System | Initial Purity (by HPLC) (%) | Final Purity (by HPLC) (%) | Yield (%) | Reference |
| Recrystallization | Water | >95 | ≥99.0 | ~85-95 | [4] |
| Recrystallization | Methanol/Water | >95 | >99.8 | ~80-90 | [5] |
Analytical Characterization
The purity and identity of Umeclidinium Bromide and its deuterated analog are confirmed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the primary method for purity assessment.
HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Acetonitrile and a buffer (e.g., sodium perchlorate, pH 2.5) in a ratio of 60:40 (v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV at 224 nm | [6] |
| Column Temperature | 40 °C | [6] |
| Retention Time | Approximately 5.4 min | [6] |
Purity and Impurity Profile
The purity of the final product should be consistently high, typically exceeding 99.5% as determined by HPLC.[7] Impurity profiling is also a critical aspect of quality control, identifying and quantifying any process-related impurities or degradation products.
Mechanism of Action: Signaling Pathway
Umeclidinium Bromide exerts its therapeutic effect by acting as a long-acting antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, in the smooth muscle of the airways.
Caption: Signaling pathway of Umeclidinium Bromide in airway smooth muscle.
In patients with COPD, increased cholinergic tone leads to bronchoconstriction. Acetylcholine released from parasympathetic nerves binds to M3 receptors on airway smooth muscle cells. This activates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, resulting in smooth muscle contraction and narrowing of the airways. Umeclidinium Bromide competitively inhibits the binding of acetylcholine to the M3 receptor, thereby blocking this signaling pathway, leading to bronchodilation and relief of COPD symptoms.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. US10759801B2 - Process for the preparation of umeclidinium bromide - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
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